
Pentaerythritol dioctanoate didecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol dioctanoate didecanoate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with octanoic acid and decanoic acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol dioctanoate didecanoate involves the esterification of pentaerythritol with octanoic acid and decanoic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and heating systems. The process involves the continuous addition of pentaerythritol and the fatty acids, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the product is purified through distillation or other separation techniques to obtain the desired ester compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol dioctanoate didecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups with another alcohol or ester in the presence of a catalyst, leading to the formation of new ester compounds.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Transesterification: Alcohols or esters, acid or base catalysts, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and appropriate solvents.
Major Products Formed
Hydrolysis: Pentaerythritol, octanoic acid, and decanoic acid.
Transesterification: New ester compounds depending on the reacting alcohol or ester.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Pentaerythritol dioctanoate didecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biochemical assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of plastics, as a lubricant in mechanical systems, and as an additive in coatings and adhesives.
Mécanisme D'action
The mechanism of action of pentaerythritol dioctanoate didecanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. It can also modulate the activity of enzymes and receptors by altering the local environment and providing a hydrophobic interface. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components and enabling their biological effects.
Comparaison Avec Des Composés Similaires
Pentaerythritol dioctanoate didecanoate can be compared with other similar compounds, such as:
Pentaerythritol tetranitrate: An explosive compound with applications in the military and mining industries.
Pentaerythritol triacrylate: Used in the production of UV-curable coatings and adhesives.
Pentaerythritol tetraacrylate: Employed in the manufacture of high-performance polymers and resins.
The uniqueness of this compound lies in its specific esterification with octanoic and decanoic acids, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
68479-72-1 |
|---|---|
Formule moléculaire |
C41H76O8 |
Poids moléculaire |
697.0 g/mol |
Nom IUPAC |
[2-(decanoyloxymethyl)-3-octanoyloxy-2-(octanoyloxymethyl)propyl] decanoate |
InChI |
InChI=1S/C41H76O8/c1-5-9-13-17-19-23-27-31-39(44)48-35-41(33-46-37(42)29-25-21-15-11-7-3,34-47-38(43)30-26-22-16-12-8-4)36-49-40(45)32-28-24-20-18-14-10-6-2/h5-36H2,1-4H3 |
Clé InChI |
AMVDHHPLWPTQMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


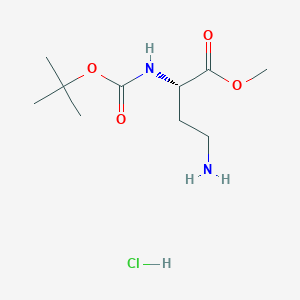

![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
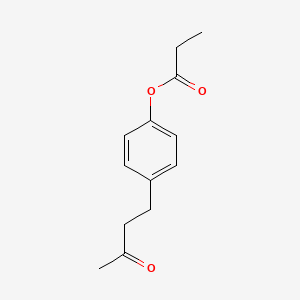
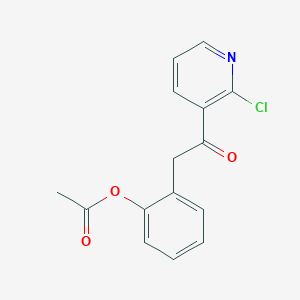
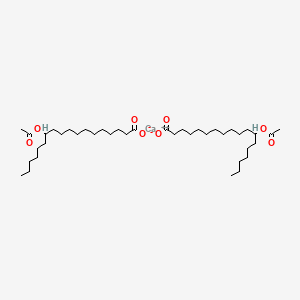


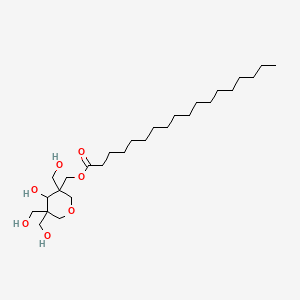


![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)

![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
